molecular formula C15H11BrO B1654425 (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one CAS No. 22966-26-3

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B1654425
CAS No.: 22966-26-3
M. Wt: 287.15 g/mol
InChI Key: JSYOJZCSZYJDIZ-MDZDMXLPSA-N
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Description

(E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (1,3-diphenylprop-2-en-1-one scaffold) with a bromine substituent at the meta position of the A-ring phenyl group. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . The bromine atom enhances electron-withdrawing effects, influencing reactivity, photophysical properties, and intermolecular interactions . This compound has been synthesized via aldol condensation or cross-coupling reactions and characterized using NMR, HRMS, and X-ray crystallography .

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYOJZCSZYJDIZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421000
Record name T5390562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-26-3
Record name NSC170289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name T5390562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3’-Bromochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with reactive oxygen species (ROS), where 3’-Bromochalcone exhibits antioxidant properties by scavenging free radicals. This interaction helps in reducing oxidative stress within cells. Additionally, 3’-Bromochalcone has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.

Cellular Effects

3’-Bromochalcone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Bromochalcone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a decrease in the expression of pro-inflammatory genes. Moreover, 3’-Bromochalcone affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of 3’-Bromochalcone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, 3’-Bromochalcone has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators. Additionally, 3’-Bromochalcone can modulate gene expression by interacting with transcription factors and influencing their activity.

Dosage Effects in Animal Models

The effects of 3’-Bromochalcone vary with different dosages in animal models. At lower doses, 3’-Bromochalcone exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, the compound may exhibit toxic or adverse effects. Studies have shown that high doses of 3’-Bromochalcone can lead to cellular toxicity and adverse effects on organ function. Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3’-Bromochalcone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, 3’-Bromochalcone undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Additionally, 3’-Bromochalcone can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 3’-Bromochalcone within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, 3’-Bromochalcone can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of 3’-Bromochalcone within tissues also determines its overall pharmacokinetic profile and therapeutic potential.

Subcellular Localization

The subcellular localization of 3’-Bromochalcone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3’-Bromochalcone may localize to the mitochondria, where it can exert its antioxidant effects by scavenging ROS. The subcellular localization of 3’-Bromochalcone also influences its interactions with biomolecules and its overall biological activity.

Biological Activity

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a prop-2-en-1-one moiety. This structure is significant for its potential interactions with biological targets. The compound's molecular formula is C15H13BrOC_{15}H_{13}BrO, and its molecular weight is approximately 295.17 g/mol.

Antioxidant Activity

Research has indicated that chalcone derivatives exhibit substantial antioxidant properties. A study demonstrated that this compound showed a notable ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases. The compound's antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 (µM)
DPPH25.4
ABTS18.7

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. In vitro assays conducted on various cancer cell lines, including breast and colon cancer cells, revealed that this compound induces apoptosis and inhibits cell proliferation.

Case Study: Inhibition of Breast Cancer Cell Proliferation

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-730Induction of apoptosis
HT2925Cell cycle arrest
A54935ROS generation

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Effects of this compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15045
IL-620060

The mechanisms underlying the biological activities of this compound are multifaceted:

Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.

Anticancer Mechanism : It induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors.

Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathway results in decreased expression of inflammatory mediators.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological significance of chalcone derivatives, including (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, particularly in the context of anticancer activity and other therapeutic potentials.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis.
  • Mechanistic studies revealed that it may act through the modulation of cell cycle progression and apoptosis-related pathways.

Antimicrobial Properties

Chalcones have also been investigated for their antimicrobial activities:

  • A study reported that this compound showed promising antibacterial effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound was conducted on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways, leading to apoptosis.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli>100

Chemical Reactions Analysis

Synthetic Formation via Claisen-Schmidt Condensation

The compound is synthesized through a Claisen-Schmidt condensation between 3-bromoacetophenone and benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/methanol). This reaction forms the chalcone backbone via dehydration .

Reaction Scheme :

3-Bromoacetophenone+BenzaldehydeBase(E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one+H2O\text{3-Bromoacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

Key Data :

  • Yield: ~70–85% (typical for chalcone syntheses) .

  • Purity: Confirmed by GC-MS (C15H11BrO\text{C}_{15}\text{H}_{11}\text{BrO}, M+^+: m/z 286/288) .

Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated enone system enables electrophilic and nucleophilic additions:

2.1. Michael Addition

The chalcone undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon of the α,β-unsaturated ketone.

Example Reaction :

Chalcone+R-NH2β-Amino Ketone Derivative\text{Chalcone} + \text{R-NH}_2 \rightarrow \text{β-Amino Ketone Derivative}

Conditions : Ethanol, 60°C, 6–8 hours.

2.2. Diels-Alder Cycloaddition

The enone system participates in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene derivatives) to form six-membered rings.

Product : Substituted cyclohexene derivatives.
Activation : Thermal or Lewis acid catalysis.

Reduction Reactions

The double bond and ketone group are targets for reduction:

3.1. Selective Hydrogenation

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H2\text{H}_2 (1–3 atm) reduces the C=C bond to a single bond, yielding 1-(3-bromophenyl)-3-phenylpropan-1-one .

    ChalconeH2,Pd/CSaturated Ketone\text{Chalcone} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Saturated Ketone}
  • Stereochemical Outcome : Produces cis and trans diastereomers depending on reaction conditions.

3.2. Carbonyl Reduction

  • NaBH4_44/CeCl3_33 : Reduces the ketone to a secondary alcohol without affecting the C=C bond .

    ChalconeNaBH4Allylic Alcohol\text{Chalcone} \xrightarrow{\text{NaBH}_4} \text{Allylic Alcohol}

4.1. Epoxidation

The C=C bond reacts with peracids (e.g., mCPBA) to form epoxides :

Chalcone+mCPBAEpoxide Derivative\text{Chalcone} + \text{mCPBA} \rightarrow \text{Epoxide Derivative}

Conditions : Dichloromethane, 0–25°C, 12–24 hours .

4.2. Ozonolysis

Ozone cleavage of the double bond produces benzaldehyde and 3-bromophenyl glyoxal :

ChalconeO3,Zn/H2OPhCHO+3-BrC6H4COCHO\text{Chalcone} \xrightarrow{\text{O}_3, \text{Zn/H}_2\text{O}} \text{PhCHO} + \text{3-BrC}_6\text{H}_4\text{COCHO}

Aromatic Bromine Substitution

The 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) or cross-coupling reactions:

5.1. Suzuki-Miyaura Coupling

The bromine atom participates in Pd-catalyzed coupling with boronic acids:

Chalcone+Ar-B(OH)2Pd(PPh3)4Biaryl Chalcone\text{Chalcone} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Chalcone}

Conditions : K2CO3\text{K}_2\text{CO}_3, DME/H2_2O, 80°C .

5.2. SNAr Reactions

Electron-deficient aryl bromides react with strong nucleophiles (e.g., amines):

Chalcone+NH2R3-Aminophenyl Chalcone\text{Chalcone} + \text{NH}_2\text{R} \rightarrow \text{3-Aminophenyl Chalcone}

Conditions : DMF, 100°C, 12 hours.

6.1. [2+2] Photocycloaddition

UV irradiation induces dimerization via cyclobutane ring formation :

2ChalconehνCyclobutane Dimer2\,\text{Chalcone} \xrightarrow{h\nu} \text{Cyclobutane Dimer}

Applications : Polymer crosslinking, materials science .

6.2. Thermal Rearrangement

Heating in polar solvents (e.g., DMSO) triggers cyclization to flavone derivatives:

ChalconeΔ3-Bromo Flavone\text{Chalcone} \xrightarrow{\Delta} \text{3-Bromo Flavone}

Structural Insights and Reactivity Trends

  • Conjugation Effects : The α,β-unsaturated system stabilizes transition states in electrophilic additions .

  • Bromine Influence : Enhances electrophilicity of the aryl ring, facilitating cross-coupling reactions .

  • Steric Effects : The 3-bromo substituent directs substitution to the para position in NAS reactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl rings significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Substituent (A-ring/B-ring) Key Properties/Activities Reference
(E)-1-(3-Bromophenyl)-3-phenyl 3-Br / H Crystallographic Br1–C4 bond length = 1.896 Å; J-coupling (trans) = 15.4 Hz
(E)-1-(4-Bromophenyl)-3-phenyl 4-Br / H Used in TADF emitter synthesis; higher steric hindrance than 3-Br isomer
(E)-1-(4-Aminophenyl)-3-phenyl 4-NH2 / H IC50 = 5.28 µg/mL (T47D breast cancer cells)
(E)-1-(4-Fluoro-3-methylphenyl)-3-phenyl 4-F, 3-CH3 / H Antimicrobial activity: 80% yield; strong antifungal effects

Key Findings :

  • Bromine Position : The 3-bromo derivative exhibits distinct crystallographic packing due to meta-substitution, while the 4-bromo analog is utilized in optoelectronic materials .
  • Electron-Donating Groups: Amino substitution (4-NH2) enhances cytotoxicity, likely due to improved hydrogen bonding with biological targets .
  • Halogen Effects: Fluorine and bromine substituents increase electrophilicity, improving antimicrobial activity compared to non-halogenated analogs .

Key Trends :

  • Halogenated Derivatives: Chloro and bromo analogs generally outperform non-halogenated chalcones in antimicrobial assays .

Key Insights :

  • Cross-Coupling: Enables modular synthesis of complex hybrids (e.g., quinoline-chalcones) .

Crystallographic and Spectroscopic Comparisons

Crystal packing and spectral data highlight substituent effects:

Compound Crystallographic Feature Spectral Data (NMR) Reference
(E)-1-(3-Bromophenyl)-3-phenyl Br···π interactions (3.5 Å) ¹H NMR: δ 8.08 (d, J = 15.4 Hz, CH=CH)
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxy) Orthorhombic packing ¹³C NMR: C=O at 191.4 ppm
(E)-1-(4-Hydroxyphenyl)-3-phenyl Hydrogen-bonded dimers IR: ν(C=O) = 1650 cm⁻¹

Structural Trends :

  • Bromine Effects : The 3-bromo derivative exhibits weaker intermolecular interactions than 2-bromo analogs due to steric hindrance .
  • Hydrogen Bonding : Hydroxyl substituents promote dimer formation, enhancing thermal stability .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the acetophenone derivative to form an enolate ion, which subsequently undergoes nucleophilic attack on the carbonyl carbon of 3-bromobenzaldehyde. Elimination of water yields the α,β-unsaturated ketone. The reaction typically requires a 1:1 molar ratio of aldehyde to ketone, though slight excesses of aldehyde (1.1–1.2 equivalents) are often used to drive the reaction to completion.

Standard Protocol

A representative procedure involves refluxing 3-bromobenzaldehyde (1.0 equiv) and acetophenone (1.05 equiv) in ethanol with aqueous sodium hydroxide (40% w/v) for 4–6 hours. The crude product is isolated via filtration or extraction, followed by recrystallization from ethanol to achieve >95% purity.

Table 1: Key Reaction Parameters for Claisen-Schmidt Synthesis

Parameter Optimal Value Impact on Yield/Purity
Temperature 78–80°C (reflux) Higher temperatures accelerate reaction but risk side products
Base Concentration 40% NaOH (w/v) Excess base improves enolate formation
Solvent Ethanol Polar protic solvent enhances solubility of intermediates
Reaction Time 4–6 hours Prolonged times reduce yield due to decomposition

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol utilizing 300 W irradiation for 15 minutes in ethanol with KOH as the base achieved an 88% yield, compared to 72% under conventional reflux. This method minimizes thermal degradation, making it advantageous for heat-sensitive intermediates.

Solvent-Free Mechanochemical Approach

Ball milling 3-bromobenzaldehyde and acetophenone derivatives with solid K₂CO₃ (20 mol%) for 30 minutes produced the target compound in 82% yield. This green chemistry method eliminates solvent waste and reduces purification complexity.

Optimization of Reaction Conditions

Catalytic System Enhancements

The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 5 mol%) increased yields to 91% by improving interfacial contact between reagents in biphasic systems.

Solvent Effects

Comparative studies revealed that methanol and ethanol provided optimal yields (85–89%), while aprotic solvents like DMF resulted in lower yields (<60%) due to poor enolate stability.

Table 2: Solvent Performance in Claisen-Schmidt Reaction

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 89 96
Methanol 32.7 85 94
DMF 36.7 58 82
Water 80.1 42 75

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol:water (3:1 v/v) at 0–4°C yields prismatic crystals with a melting point of 96–98°C. Alternative solvents like ethyl acetate/hexane mixtures (1:4) achieve similar purity but require larger solvent volumes.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.42–7.44 (m, 3H), 7.48 (d, J = 15.5 Hz, 1H), 7.64–7.66 (m, 4H), 7.82 (d, J = 15.5 Hz, 1H), 7.88–7.90 (m, 2H).
  • GC-MS : m/z 286/288 ([M⁺], 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes).

Comparative Analysis of Synthetic Methods

Table 3: Efficiency Metrics Across Methods

Method Yield (%) Purity (%) Time Scalability
Conventional Claisen 89 96 6 hours High
Microwave-Assisted 88 95 15 minutes Moderate
Mechanochemical 82 93 30 minutes Low

The conventional Claisen-Schmidt method remains superior for large-scale production due to established infrastructure and predictable outcomes. Microwave-assisted synthesis offers the best balance of speed and yield for laboratory-scale applications.

Challenges and Mitigation Strategies

Z/E Isomerization

The α,β-unsaturated system predisposes the compound to photochemical isomerization. Storing products in amber vials at –20°C minimizes EZ conversion, preserving pharmacological efficacy.

Bromine Substituent Reactivity

The electron-withdrawing bromine atom increases susceptibility to nucleophilic aromatic substitution. Conducting reactions under inert atmospheres (N₂/Ar) prevents unwanted side reactions with ambient moisture.

Industrial Production Considerations

Pilot-scale trials using continuous flow reactors achieved 86% yield with a residence time of 12 minutes, demonstrating feasibility for kilogram-scale synthesis. Key parameters include:

  • Tubular reactor diameter: 2 mm
  • Flow rate: 0.5 mL/min
  • Temperature: 85°C

Q & A

Q. What are the optimal synthetic routes for preparing (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, and how can reaction conditions be tailored to improve yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromobenzaldehyde and acetophenone derivatives. Key parameters include:

  • Catalyst selection : NaOH or KOH in ethanol/water mixtures are common, but microwave-assisted synthesis can reduce reaction time .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance enone formation .
  • Workup : Acidic quenching followed by recrystallization (e.g., using ethanol) improves purity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure and stereochemistry of this compound?

  • X-ray crystallography : Resolves the E-configuration and coplanarity of the enone system. For example, C–C bond lengths in the α,β-unsaturated ketone (~1.45–1.48 Å) confirm conjugation .
  • NMR : 1^1H NMR shows characteristic olefinic proton coupling constants (JtransJ_{trans} = 15–16 Hz) for the E-isomer. 13^{13}C NMR peaks at δ 190–195 ppm confirm the ketone group .
  • IR : Strong absorption bands at ~1650–1680 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) .

Q. How can researchers validate the stereochemical purity of the product when minor stereoisomers are present?

  • Chromatographic separation : Use silica gel columns with ethyl acetate/hexane gradients to isolate the E-isomer .
  • DSC/TGA : Monitor melting points and thermal stability; deviations may indicate impurities .

Advanced Research Questions

Q. How can non-merohedral twinning in crystallographic data be resolved to ensure accurate structural determination?

Non-merohedral twinning (observed in bromophenyl derivatives) complicates data refinement. Strategies include:

  • Twin refinement : Software like SHELXL integrates twin laws (e.g., twin matrix [-1 0 0 / 0 -1 0 / 0 0 1]) to model overlapping reflections .
  • High-resolution data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What discrepancies arise between computational (DFT) and experimental (XRD) bond parameters, and how can they be mitigated?

  • Basis set limitations : DFT calculations using B3LYP/6-311++G(d,p) may overestimate bond lengths by ~0.02 Å compared to XRD. Including solvent effects (e.g., PCM model for ethanol) improves accuracy .
  • Van der Waals interactions : Dispersion-corrected functionals (e.g., ωB97X-D) better model packing forces in crystals .

Q. How do substituents on the phenyl rings influence the compound’s antimicrobial activity, and what methodological frameworks can quantify structure-activity relationships?

  • Electron-withdrawing groups : The 3-bromo substituent enhances antimicrobial potency by increasing electrophilicity. Compare MIC values against analogs (e.g., chloro or methoxy derivatives) .
  • QSAR modeling : Use Hammett constants (σ) and logP values to correlate substituent effects with bioactivity .

Q. What experimental design limitations affect the reproducibility of nonlinear optical (NLO) property measurements, and how can they be addressed?

  • Sample degradation : Organic compounds degrade under prolonged laser exposure. Use pulsed lasers with short dwell times and inert atmospheres .
  • Hyperpolarizability measurement : Second-harmonic generation (SHG) efficiency varies with crystal orientation. Standardize powder particle sizes (<25 µm) for Kurtz-Perry assays .

Q. How can time-dependent degradation of samples in spectroscopic studies be minimized to ensure data reliability?

  • Temperature control : Store samples at –20°C and analyze immediately after dissolution. For kinetic studies, use in situ NMR or UV-Vis setups to monitor degradation in real time .
  • Antioxidant additives : Add 0.1% BHT to solutions to inhibit radical-mediated decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one
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